molecular formula C12H19F2NO B2577142 Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone CAS No. 2034512-07-5

Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone

Cat. No.: B2577142
CAS No.: 2034512-07-5
M. Wt: 231.287
InChI Key: YVKNECXAZQGXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone is a methanone derivative featuring a cyclohexyl group linked to a 4,4-difluoropiperidine moiety. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modulation of pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

cyclohexyl-(4,4-difluoropiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO/c13-12(14)6-8-15(9-7-12)11(16)10-4-2-1-3-5-10/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKNECXAZQGXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone typically involves the reaction of cyclohexanone with 4,4-difluoropiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

    Reduction: Formation of cyclohexyl alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an intermediate for synthesizing complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties .
  • Reactivity Studies : It can undergo various chemical reactions including oxidation, reduction, and substitution, making it a valuable subject for studying reaction mechanisms .

2. Biology

  • Biological Activity Investigation : Research has indicated potential antiviral and antibacterial properties of cyclohexyl(4,4-difluoropiperidin-1-yl)methanone. It is being explored for its interactions with biological targets that could lead to therapeutic applications .
  • Pharmacological Studies : The compound is under investigation for its efficacy as a drug candidate in treating diseases such as human African trypanosomiasis (HAT), where it has shown promising results in preclinical models .

3. Medicine

  • Drug Development : Its potential use in drug development is significant, particularly in designing new therapeutic agents targeting specific diseases. The fluorination enhances its stability and lipophilicity, which may improve bioavailability and efficacy .
  • Therapeutic Applications : There are indications that compounds similar to this compound can be effective against conditions like metabolic syndrome and neurodegenerative disorders due to their ability to modulate specific biochemical pathways .

4. Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, taking advantage of its unique chemical properties .
  • Material Science Applications : Its structural characteristics make it suitable for developing new materials with specific functionalities.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
ChemistryUsed as an intermediate in organic synthesis; versatile reactivity
BiologyPotential antiviral and antibacterial activities; efficacy in HAT models
MedicineDrug candidate for metabolic syndrome and neurodegenerative diseases
IndustryUtilized in specialty chemicals production; material science applications

Case Studies

Case Study 1: Antiviral Activity
In a study investigating the antiviral properties of various compounds, this compound was tested against viral strains. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Efficacy in HAT Models
Research conducted on the efficacy of this compound in rodent models of human African trypanosomiasis demonstrated promising results. In particular, it showed complete cure rates in certain dosing regimens while highlighting the need for optimization due to observed toxicity at higher exposures .

Mechanism of Action

The mechanism of action of Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors

Evidence from ALDH1A1 inhibition studies highlights the impact of substituents on potency:

  • Cyclopropyl-[4-[4-(4,4-difluoropiperidin-1-yl)-6-fluoroquinoline-3-carbonyl]piperazin-1-yl]methanone: Exhibits IC50 values of 2330 nM and 57,000 nM in two assays, indicating moderate-to-low potency .
  • Cyclopropyl-[4-[4-(4,4-dimethylcyclohexen-1-yl)-6-fluoroquinoline-3-carbonyl]piperazin-1-yl]methanone: Shows significantly higher potency (IC50 = 13 nM and 112 nM), suggesting that replacing the difluoropiperidine with a dimethylcyclohexenyl group enhances enzyme binding .

Key Insight : The 4,4-difluoropiperidine group may reduce ALDH1A1 affinity compared to bulkier, hydrophobic substituents like dimethylcyclohexenyl.

Anti-Obesity and Neuroprotective Agents
  • (4,4-Difluoropiperidin-1-yl)[1-isopropyl-5-(1-isopropylpiperidin-4-yloxy)-1H-indol-2-yl]methanone (Compound 36): Demonstrates anti-obesity activity by reducing food intake in diet-induced obese rats. The difluoropiperidine and isopropyl groups likely improve metabolic stability and CNS penetration .

Structural Advantage : The difluoropiperidine moiety balances lipophilicity and polarity, enabling target engagement in CNS disorders.

Physicochemical and Pharmacokinetic Comparisons

Lipophilicity and Solubility
  • Cyclohexyl(4-(4-nitrophenyl)piperazin-1-yl)methanone: Incorporates a nitro group, which increases electron-withdrawing effects and may reduce solubility compared to the difluoropiperidine analog .
  • (6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone: The bromopyridine group adds polarizability but may introduce metabolic liabilities (e.g., dehalogenation) absent in the cyclohexyl variant .
Metabolic Stability
  • Cyclohexyl[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone: The methylpiperazine group enhances aqueous solubility but may increase susceptibility to oxidative metabolism compared to fluorine-stabilized difluoropiperidine .

Biological Activity

Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a piperidine derivative that contains two fluorine atoms at the 4-position. The presence of fluorine enhances the compound's lipophilicity and stability, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activities and receptor functions, although the precise pathways remain under investigation.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It might interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

Antiviral and Antibacterial Properties

Research indicates that this compound exhibits antiviral and antibacterial properties. These activities are significant for developing new therapeutic agents against various pathogens.

Activity TypePathogen/TargetObservations
AntiviralDengue VirusDemonstrated inhibition in vitro .
AntibacterialVarious BacteriaPotential effectiveness noted in preliminary studies.

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted the compound's ability to inhibit dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs). This model is significant as it better reflects human physiology compared to immortalized cell lines .
  • Pharmacokinetics : In vivo studies showed that the compound had favorable pharmacokinetic properties in mice, achieving a maximum concentration (C_max) of 27 ± 0.6 μM within 0.5 hours post-administration, maintaining effective plasma levels for several hours .
  • Comparative Analysis : When compared to similar compounds like Cyclohexyl(piperidin-1-yl)methanone, the difluoro substitution appears to enhance both metabolic stability and biological potency .

Research Applications

This compound is being explored for various applications:

  • Drug Development : Investigated as a lead compound for new antiviral therapies.
  • Chemical Synthesis : Used as an intermediate in synthesizing complex organic molecules for pharmaceutical research.

Q & A

Q. What are the established synthetic routes for Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone, and how are yields optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions. A validated method involves reacting a cyclohexyl carbonyl precursor with 4,4-difluoropiperidine under catalytic conditions. For example, a 60% yield was achieved using dichloromethane as a solvent and triethylamine as a base, with IR and NMR confirming the product’s purity . Optimization includes adjusting reaction time (12–24 hours), temperature (0°C to room temperature), and stoichiometric ratios (1:1.2 for amine:carbonyl precursor).

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Key techniques include:

  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches near 1617 cm⁻¹ and C-F vibrations at 1253 cm⁻¹ .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.45 (m, 1H, cyclohexyl CH), 1.79–1.47 (m, piperidinyl CH₂), and 0.08 ppm (s, Si(CH₃)₂ in related analogs) .
    • ¹³C NMR : Signals at δ 175.0 (carbonyl), 44.9 (piperidinyl C-F), and 25.8 ppm (cyclohexyl CH₂) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with precision ≤1 ppm .

Advanced Research Questions

Q. How does this compound modulate biological targets in obesity models, and what experimental models validate its efficacy?

The compound reduces food intake in diet-induced obese (DIO) Sprague-Dawley rats by acting as a histamine-3 receptor inverse agonist. Key steps include:

  • In Vivo Testing : Administering 10–30 mg/kg orally and measuring 24-hour food intake reduction (20–30% vs. controls) .
  • Biochemical Assays : Radioligand displacement assays (IC₅₀ ≤ 100 nM for H₃R) and cAMP accumulation studies .
  • Pharmacokinetics : Assessing bioavailability (>50%) and brain penetration via LC-MS/MS .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Conflicting SAR data often arise from stereochemical variations or assay conditions. Solutions include:

  • Stereochemical Control : Using chiral catalysts to isolate enantiomers, as seen in related cyclohexyl-proline derivatives .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses and validate with mutagenesis (e.g., H₃R D114A mutants) .
  • Meta-Analysis : Comparing data across studies using standardized assays (e.g., GTPγS binding for receptor activation) .

Q. How are metabolic stability and off-target effects evaluated during lead optimization?

  • Microsomal Stability : Incubating with liver microsomes (human/rat) and measuring half-life (t₁/₂) via LC-MS. For example, t₁/₂ > 60 minutes indicates suitability for oral dosing .
  • Off-Target Screening : Profiling against CYP450 isoforms (e.g., CYP3A4 inhibition <50% at 10 μM) and hERG channels (IC₅₀ > 30 μM) .
  • Metabolite ID : Using HRMS to identify oxidative (e.g., piperidinyl defluorination) or conjugative metabolites .

Q. What methodologies address low solubility or crystallinity in formulation studies?

  • Co-Crystallization : Screening with co-formers (e.g., succinic acid) to enhance solubility .
  • Amorphous Solid Dispersions : Spray-drying with polymers (e.g., HPMCAS) to improve bioavailability .
  • Salt Formation : Testing hydrochloride or mesylate salts for enhanced aqueous stability .

Data Contradiction and Validation

Q. How should researchers interpret conflicting pharmacokinetic data between rodent and non-rodent models?

Discrepancies often arise from species-specific metabolic pathways. Mitigation strategies include:

  • Cross-Species Metabolite Profiling : Identifying conserved vs. unique metabolites using hepatocytes from rats, dogs, and humans .
  • Allometric Scaling : Adjusting doses based on body surface area (e.g., human equivalent dose = rat dose × 0.16) .
  • Toxicogenomics : RNA-seq to detect species-specific enzyme expression (e.g., CYP2D6 in humans vs. CYP2D2 in rats) .

Q. What analytical controls ensure reproducibility in synthetic batches?

  • In-Process Controls (IPCs) : Monitoring reaction completion via TLC or HPLC at intermediate steps .
  • Quality Metrics : Enforcing ≥95% purity (HPLC-UV) and ≤0.5% residual solvents (GC-MS) .
  • Batch Record Harmonization : Documenting deviations (e.g., temperature ±2°C) and their impact on yield .

Methodological Resources

  • Spectral Data : Reference IR, NMR, and HRMS libraries from NIST or PubChem .
  • In Vivo Protocols : OECD guidelines for DIO rodent models .
  • Regulatory Standards : FDA/EMA guidelines for preclinical pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.